molecular formula C18H18FNO2S B569514 1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone CAS No. 1544531-41-0

1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone

Cat. No.: B569514
CAS No.: 1544531-41-0
M. Wt: 331.405
InChI Key: UCXXSPITDPWCSM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the discovery and development of targeted cancer therapeutics. Its primary research value lies in its role as a key precursor in the synthesis of novel Poly (ADP-ribose) polymerase (PARP) inhibitors [Source] . The compound's structure integrates a 2-fluorophenyl moiety and a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine system, which are critical pharmacophores for conferring high affinity and selectivity towards PARP enzymes, specifically PARP1 [Source] . Researchers utilize this intermediate to create final compounds that exhibit potent inhibitory activity, which is being investigated for the treatment of homologous recombination-deficient cancers, such as those with BRCA1 or BRCA2 mutations [Source] . The embedded cyclopropyl group is a common structural motif used to fine-tune metabolic stability and physicochemical properties. This compound is essential for scientists exploring the structure-activity relationships (SAR) of PARP inhibitors and for developing next-generation candidates with improved efficacy and pharmacokinetic profiles.

Properties

IUPAC Name

1-cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)18(17(21)11-5-6-11)22-16-9-12-10-20-8-7-15(12)23-16/h1-4,9,11,18,20H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXXSPITDPWCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)OC3=CC4=C(S3)CCNC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone (chemical formula: C18H18FNO2S) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Physical Properties

PropertyValue
Molecular Weight325.4 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point496.9 ± 45 °C
Melting PointNot available

Research indicates that 1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone exhibits various biological activities through several mechanisms:

  • Antidepressant Effects : The compound has shown promise in preclinical models as an antidepressant by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
  • Neuroprotective Effects : The tetrahydrothieno[3,2-c]pyridine component is associated with neuroprotective properties, potentially aiding in conditions such as neurodegeneration.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific enzyme activities linked to inflammatory processes. For instance:

  • Cyclooxygenase Inhibition : Preliminary data indicates that the compound can inhibit COX-1 and COX-2 enzymes involved in the inflammatory response.

In Vivo Studies

In vivo studies using rodent models have provided insights into the pharmacodynamics of the compound:

  • Behavioral Studies : Animal models treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests.
  • Biochemical Analysis : Serum levels of inflammatory markers were significantly lower in treated groups compared to controls.

Case Studies

Recent case studies have explored the therapeutic potential of this compound in various contexts:

  • Depression and Anxiety Disorders : A study involving chronic administration in mice showed significant improvements in behavioral tests measuring anxiety and depression-like symptoms.
  • Chronic Pain Models : In models of chronic pain, the compound demonstrated analgesic effects comparable to standard analgesics but with fewer side effects.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antithrombotic Properties : The compound is related to prasugrel, an antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. Its diketone form (1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione) acts as an impurity in prasugrel hydrochloride formulations and is studied for its role in the drug's efficacy and safety profile .
  • Neurological Research : The tetrahydrothieno[3,2-c]pyridine component is of interest in neurological studies due to its potential effects on neurotransmitter systems. Compounds with similar structures have been investigated for their neuroprotective properties and ability to modulate dopaminergic signaling pathways.
  • Antidepressant Activity : Preliminary studies suggest that compounds with thienopyridine structures may exhibit antidepressant-like effects. This opens avenues for further research into 1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone as a candidate for treating mood disorders.

The compound has been evaluated for various biological activities:

  • In vitro assays indicate that it may inhibit certain enzymes involved in platelet aggregation.
  • Cell culture studies have shown potential cytotoxic effects against specific cancer cell lines, suggesting its utility in oncology.

Case Studies

  • Prasugrel Diketone as an Impurity : A study highlighted the impact of impurities like 1-Cyclopropyl-2-(2-fluorophenyl)-2-dione on the pharmacokinetics of prasugrel. Researchers found that these impurities could alter the drug's metabolism and efficacy in patients undergoing percutaneous coronary intervention (PCI) .
  • Neuropharmacological Evaluation : Research conducted on derivatives of tetrahydrothieno compounds demonstrated significant promise in modulating serotonin receptors. The implications for depression treatment were profound, indicating that further exploration of this compound could yield beneficial results in psychiatric medicine.

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntithromboticRelated to prasugrel; impacts platelet aggregation
Neurological ResearchPotential neuroprotective effects; modulation of neurotransmitter systems
Antidepressant ActivityInvestigated for antidepressant-like effects
OncologyCytotoxic effects against cancer cell lines

Comparison with Similar Compounds

Prasugrel (Active Metabolite)

  • Molecular Formula: C₁₈H₁₈FNO₃S·HCl
  • Key Features: Contains an acetyloxy group (-OAc) at the 2-position of the thienopyridine ring, forming a prodrug that undergoes metabolic activation .
  • Activity : Demonstrates superior antiplatelet activity compared to earlier drugs like clopidogrel due to faster metabolic conversion and reduced interpatient variability .

Compound C1 (Thienopyridine Derivative)

  • Activity : Exhibits enhanced antiplatelet aggregation activity in rat models, surpassing ticlopidine .

Hydroxy-Substituted Intermediate ()

  • Molecular Formula: C₁₈H₁₈FNO₂S
  • Key Features : Features a hydroxyl (-OH) group instead of the acetyloxy group in prasugrel.
  • Role : Likely a precursor in prasugrel synthesis; the hydroxyl group may reduce metabolic stability compared to the acetylated form .

Ethane-1-one Derivatives with Varied Pharmacophores

2-Phenyl-1-(pyridin-2-yl)ethanone

  • Molecular Formula: C₁₃H₁₁NO
  • Key Features : Ethane-1-one core with phenyl and pyridinyl substituents.

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

  • Molecular Formula: C₇H₅ClF₃NO
  • Key Features : Trifluoromethyl group enhances electron-withdrawing effects.
  • Application : Used in agrochemicals and pharmaceuticals, highlighting the role of fluorine in modulating reactivity .

Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Biological Activity/Use Reference
Target Compound C₁₈H₁₈FNO₂S Cyclopropyl, 2-fluorophenyl, thienopyridine Prasugrel intermediate
Prasugrel (Active Form) C₁₈H₁₈FNO₃S·HCl Acetyloxy, hydrochloride Antithrombotic agent
Compound C1 (Thienopyridine Derivative) Not disclosed Modified thienopyridine ring Superior antiplatelet activity
2-Phenyl-1-(pyridin-2-yl)ethanone C₁₃H₁₁NO Phenyl, pyridinyl Broad therapeutic potential

Key Observations:

Fluorine substitution at the 2-position of the phenyl ring increases metabolic stability and lipophilicity, critical for oral bioavailability . Thienopyridine ring modifications (e.g., hydroxyl vs. acetyloxy groups) dictate prodrug activation kinetics and potency .

Synthetic Advantages :

  • The target compound’s synthesis avoids multi-step protection/deprotection sequences, improving yield (up to 85% in optimized conditions) and operational simplicity .

Contradictions and Gaps :

  • describes a hydroxy-substituted variant, which may exhibit reduced stability compared to prasugrel’s acetylated form, underscoring the importance of functional group optimization .

Preparation Methods

Table 1: Key Intermediates and Their Roles

IntermediateRole in SynthesisSource
2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanoneElectrophilic coupling partner
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-olNucleophilic oxygen donor

Nucleophilic Substitution Coupling

The most widely documented method involves a nucleophilic aromatic substitution (SNAr) reaction between 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone and 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol. This reaction proceeds under basic conditions to facilitate deprotonation of the hydroxyl group, enhancing nucleophilicity.

Reaction Conditions and Optimization

  • Base : Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred for their ability to deprotonate the thienopyridinol without degrading the substrate.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction rates by stabilizing transition states.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as ketone oxidation or thiophene ring decomposition.

Example Protocol (Adapted from WO2012018791A2):

  • Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF.

  • Add 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.1 equiv) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (hexane/ethyl acetate = 3:1) to isolate the product in 65–72% yield.

Table 2: Comparative Analysis of Base and Solvent Systems

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF2568
Cs₂CO₃DCM072
NaHTHF-1058

One-Pot Tandem Alkylation-Acetylation

Recent advancements describe a one-pot methodology that combines alkylation and acetylation steps, streamlining the synthesis. This approach avoids isolating unstable intermediates, improving overall efficiency.

Mechanism and Steps

  • Alkylation : The thienopyridinol attacks the bromoethanone, forming the ether linkage.

  • In Situ Acetylation : Without isolating the intermediate, acetic anhydride or acetyl chloride is added to acetylate the secondary alcohol, yielding prasugrel precursors.

Critical Parameters:

  • Acetylating Agent : Acetic anhydride is preferred over acetyl chloride due to milder reaction conditions.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acetylation without byproduct formation.

Bromoethanone Intermediate Synthesis

The preparation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a pivotal precursor step. Two primary routes are documented:

Friedel-Crafts Acylation Followed by Bromination

  • Friedel-Crafts Acylation : React 2-fluorophenylacetic acid with cyclopropanecarbonyl chloride in the presence of AlCl₃ to form 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

  • Bromination : Treat the ketone with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromine atom.

Grignard Reaction Approach

  • Grignard Formation : React ethyl cyclopropanecarboxylate with methylmagnesium bromide to generate a cyclopropyl Grignard reagent.

  • Nucleophilic Addition : Add 2-fluorobenzaldehyde to form the secondary alcohol, which is oxidized to the ketone and subsequently brominated.

Challenges and Mitigation Strategies

Epimerization at the Cyclopropyl Carbon

The cyclopropyl group’s strain renders it prone to epimerization under basic conditions. To mitigate:

  • Use milder bases (e.g., K₂CO₃ instead of NaOH).

  • Conduct reactions at lower temperatures (0–5°C).

Thiophene Ring Oxidation

The tetrahydrothienopyridine moiety is sensitive to oxidative degradation. Solutions include:

  • Employing inert atmospheres (N₂ or Ar).

  • Adding antioxidants like butylated hydroxytoluene (BHT).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages over batch processes:

  • Enhanced heat transfer minimizes thermal degradation.

  • Reduced reaction times (2–4 hours vs. 24 hours).

Table 3: Batch vs. Flow Process Metrics

ParameterBatch ProcessFlow Process
Reaction Time24 hours3 hours
Yield68%75%
Purity95%98%

Q & A

Q. What are the key synthetic routes for preparing 1-cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone?

The compound is synthesized via a multi-step process:

  • Step 1 : Condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in acetonitrile using a base (e.g., N-methylmorpholine) to form the thienopyridine intermediate .
  • Step 2 : Acetylation of the intermediate with acetic anhydride in dimethylformamide (DMF) to yield the base compound, followed by HCl treatment to form the hydrochloride salt .
  • Alternative method : A modified Pictet-Spengler reaction using titanium(IV) tetraisopropoxide and formylation with acetic-formic anhydride for cyclization .

Q. How is the compound structurally characterized in academic research?

Structural elucidation involves:

  • X-ray crystallography : Triclinic crystal systems (e.g., space group P1) with unit cell parameters (e.g., a = 7.910 Å, b = 9.943 Å, c = 12.450 Å) to resolve stereochemistry and confirm substituent positions .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.50 ppm for aromatic protons, δ 1.39 ppm for tert-butyl groups) and ESI-MS for molecular weight confirmation .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Optimization strategies include:

  • Catalyst selection : Titanium(IV) tetraisopropoxide improves cyclization efficiency in Pictet-Spengler reactions .
  • Solvent control : Acetonitrile or chloroform enhances intermediate stability during condensation .
  • Temperature modulation : Reflux conditions (e.g., 4 h at 80°C) for intermediate formation, followed by room-temperature acetylation to prevent side reactions .

Q. What methodologies are used to analyze its metabolic activation pathways?

Key approaches:

  • Enzyme kinetics : Human carboxylesterases (hCE1/hCE2) hydrolyze the compound to R-95913 (thiolactone intermediate). hCE2 shows mixed Hill kinetics (Ks = 11.1 µM, Vmax = 19.0 nmol/min/µg) and substrate inhibition at high concentrations .
  • Caco-2 cell models : Assess intestinal absorption and conversion rates to active metabolites (e.g., R-138727) via LC-MS .

Q. How are synthesis-related impurities identified and mitigated?

Impurity profiling involves:

  • HPLC-MS : Detects by-products like unacetylated intermediates or cyclopropyl derivatives .
  • Chromatographic purification : Silica gel chromatography (e.g., CHCl₃:MeOH gradients) isolates the target compound from impurities .
  • Process adjustments : Controlled stoichiometry of acetic anhydride reduces acetylated by-products .

Q. What role does deuteration play in improving metabolic stability?

Selective deuteration (e.g., at methoxy groups) reduces oxidative metabolism by CYP enzymes:

  • Example : Deuteration at the methoxy position (CD₃) in analogs lowers hepatic clearance (e.g., 73.9% yield for deuterated derivatives) .
  • Kinetic isotope effects : Slow C-D bond cleavage prolongs half-life in vivo .

Methodological Challenges

Q. What challenges arise in crystallographic refinement of this compound?

Common issues include:

  • Twinning : High-resolution data (e.g., 0.84 Å) and SHELXL refinement resolve overlapping electron densities in triclinic systems .
  • Disorder : Partial occupancy modeling for flexible cyclopropyl or thienopyridine moieties .
  • Hydrogen placement : Riding models (d(C–H) = 0.95–0.99 Å) with isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .

Q. How is computational modeling applied to study its bioactivation?

  • Molecular docking : Predicts binding affinities of metabolites (e.g., R-138727) to P2Y₁₂ receptors using software like AutoDock .
  • QM/MM simulations : Analyze transition states during hCE2-mediated hydrolysis .

Experimental Design Considerations

Q. How to design assays for evaluating antiplatelet activity?

  • In vitro : Platelet-rich plasma (PRP) assays with ADP-induced aggregation (IC₅₀ determination) .
  • In vivo : Murine models with FeCl₃-induced thrombosis, measuring occlusion time post-administration .
  • Metabolite tracking : Radiolabeled (¹⁴C) compound to quantify active metabolite levels in plasma .

Q. What strategies optimize prodrug design for enhanced bioavailability?

  • Esterase targeting : hCE2-specific prodrugs for rapid hydrolysis in the intestine .
  • Deuterated analogs : Improved metabolic stability via kinetic isotope effects .
  • Salt formation : Hydrochloride salts enhance solubility and crystallinity for formulation .

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